molecular formula C21H26ClN3O2S B3061111 7-Hydroxyperphenazine CAS No. 52174-38-6

7-Hydroxyperphenazine

Cat. No.: B3061111
CAS No.: 52174-38-6
M. Wt: 420 g/mol
InChI Key: LYATYUJNKFULPJ-UHFFFAOYSA-N
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Description

7-Hydroxyperphenazine is a metabolite of perphenazine, a piperazine phenothiazine antipsychotic. Perphenazine is primarily used to treat schizophrenia and severe nausea and vomiting. This compound retains some of the pharmacological activity of perphenazine, making it an important compound for understanding the drug’s overall effects and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxyperphenazine typically involves the hydroxylation of perphenazine. This process can be carried out using various oxidizing agents under controlled conditions. The hydroxylation reaction is usually performed in the presence of a catalyst to ensure the selective formation of the hydroxy derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxyperphenazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced forms of perphenazine, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

7-Hydroxyperphenazine has several scientific research applications:

Mechanism of Action

7-Hydroxyperphenazine exerts its effects primarily by blocking dopamine subtype 2 (D2) receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the activity of dopamine, a neurotransmitter involved in mood regulation and perception. The compound also interacts with serotonin receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxyperphenazine is unique due to its specific hydroxylation at the 7-position, which imparts distinct pharmacological properties compared to its parent compound and other phenothiazine derivatives. This hydroxylation enhances its activity at certain receptors, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

8-chloro-10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2S/c22-16-2-5-20-19(14-16)25(18-4-3-17(27)15-21(18)28-20)7-1-6-23-8-10-24(11-9-23)12-13-26/h2-5,14-15,26-27H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYATYUJNKFULPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52174-38-6
Record name 7-Hydroxyperphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052174386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYPERPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JU1448JM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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